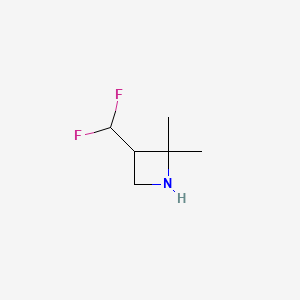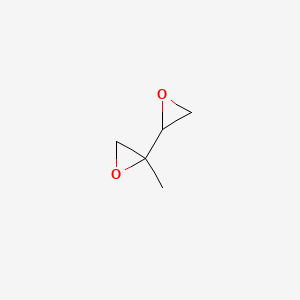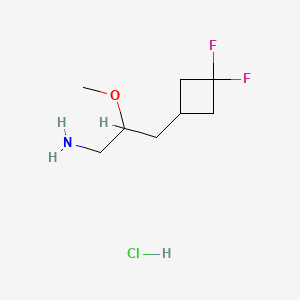
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is a fluorinated organic compound Fluorinated compounds are often of interest due to their unique chemical properties, which can include increased stability, lipophilicity, and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes ring expansion.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted amines.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Industry: Used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride
- 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both a methoxy group and a difluorocyclobutyl ring. This combination can confer unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Properties
CAS No. |
2866352-30-7 |
|---|---|
Molecular Formula |
C8H16ClF2NO |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-12-7(5-11)2-6-3-8(9,10)4-6;/h6-7H,2-5,11H2,1H3;1H |
InChI Key |
XFNAUNDZDMAQNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CC(C1)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
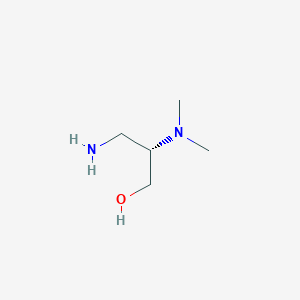
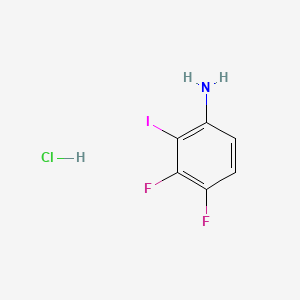
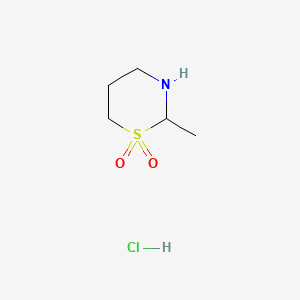
amine dihydrochloride](/img/structure/B13455795.png)
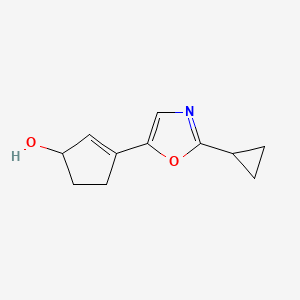
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
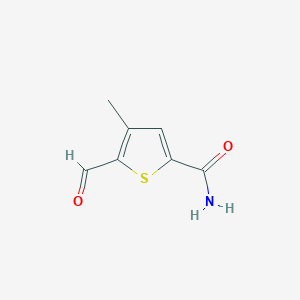
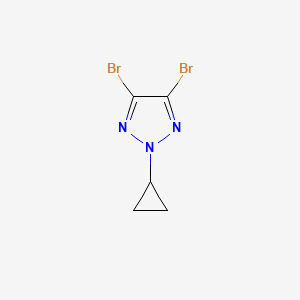
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)

